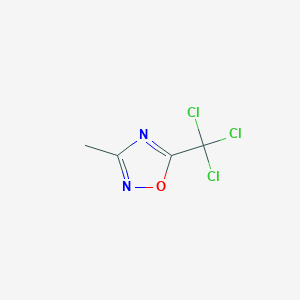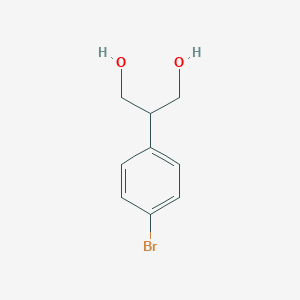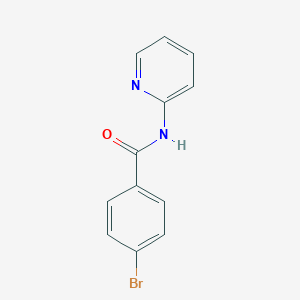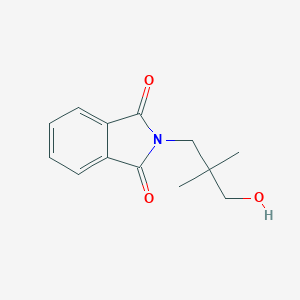
2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione” is a chemical compound with the CAS Number: 125404-24-2 and a molecular weight of 233.27 . Its IUPAC name is 2-(3-hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione .
Synthesis Analysis
The synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C13H15NO3/c1-13(2,8-15)7-14-11(16)9-5-3-4-6-10(9)12(14)17/h3-6,15H,7-8H2,1-2H3 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.27 . More specific physical and chemical properties such as melting point, solubility, etc., are not provided in the retrieved information.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Field
Application Summary
This compound is a type of N-isoindoline-1,3-dione heterocycle. These aromatic compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Method of Application
One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
Results or Outcomes
The review discusses the innovative methodologies and transformations that have enabled the efficient construction of these compounds with various substitution patterns .
Biological Activity
Field
Application Summary
The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
Method of Application
In silico studies can be used to select the best candidates for in vivo testing .
Results or Outcomes
The paper emphasizes the importance of understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives .
Analgesic Activity
Application Summary
This compound has been synthesized as an analog to previously described compounds with confirmed analgesic activity . It contains amino residues such as 1-phenylpiperazine (A), 1-(2-methoxyphenyl)piperazine (B), 1-(3-trifluoromethphenyl)piperazine ©, and as a supplement 4-benzhydrylpiperazine/4-diphenylmethyl-1-piperazine (D) .
Method of Application
The compound is synthesized and then tested for its analgesic activity using in vivo testing .
Results or Outcomes
The results of these tests are not specified in the reference .
Constituent of Pharmaceuticals and Natural Products
Field
Pharmaceutical and Natural Product Chemistry
Application Summary
Isoindolylcarboxylic acid and 1,3-disubstituted isoindolines, which include this compound, are constituents of some pharmaceuticals and natural products .
Method of Application
These compounds can be prepared by 1,2-addition of a nucleophile onto bifunctional ε-benzoiminoenoates followed by an intramolecular aza-Michael reaction .
Results or Outcomes
The specific results or outcomes are not specified in the reference .
Anti-Cancer Activity
Application Summary
This compound has been synthesized and tested for its potential anti-cancer activity .
Method of Application
The compound is synthesized and then tested for its anti-cancer activity using in vitro testing .
Results or Outcomes
In one study, when Raji cells were treated for 72 hours with 0.5 μg/mL of the compound, cell viability was reduced to 19%. When the concentration was increased to 1 μg/mL, cell viability decreased to 4% .
Constituent of Natural Products
Field
Application Summary
Isoindolylcarboxylic acid and 1,3-disubstituted isoindolines, which include this compound, are constituents of some natural products .
Method of Application
These compounds can be prepared by 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by an intramolecular aza-Michael reaction .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-hydroxy-2,2-dimethylpropyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,8-15)7-14-11(16)9-5-3-4-6-10(9)12(14)17/h3-6,15H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBKYGFUCFYSMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C(=O)C2=CC=CC=C2C1=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649365 |
Source


|
| Record name | 2-(3-Hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione | |
CAS RN |
125404-24-2 |
Source


|
| Record name | 2-(3-Hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

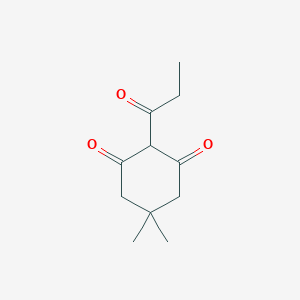
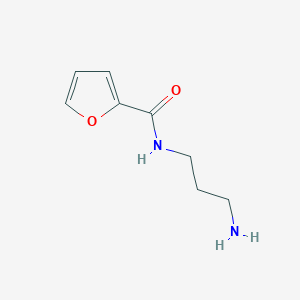
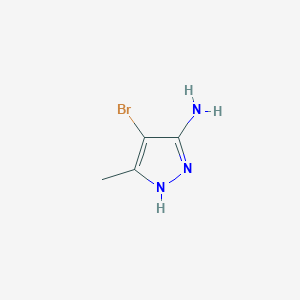
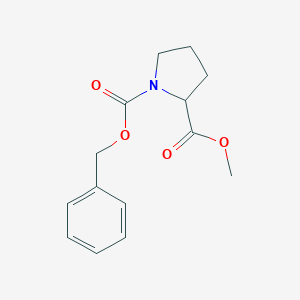
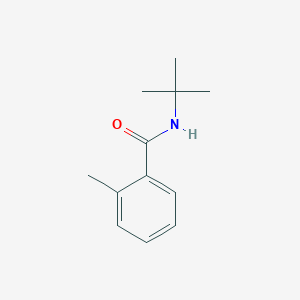
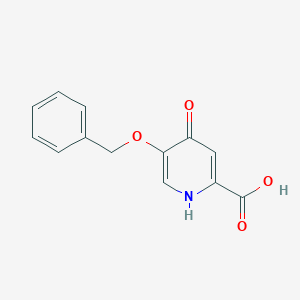
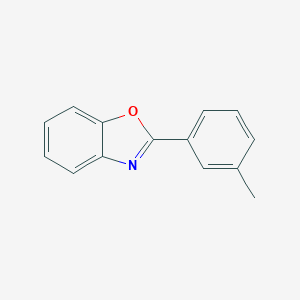
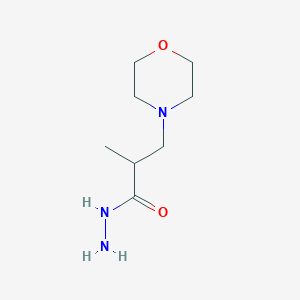
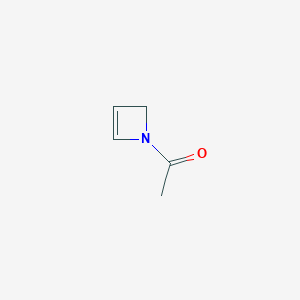
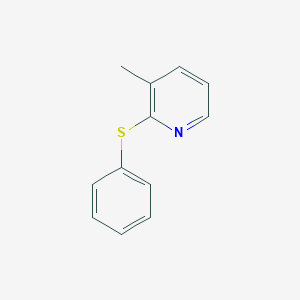
![4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B174907.png)
